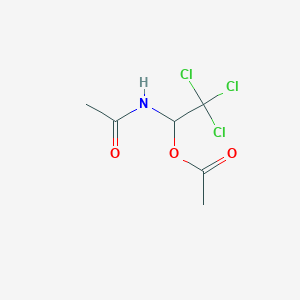
Acetic acid;deca-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;deca-2,5-dien-1-ol is an organic compound that combines the properties of acetic acid and deca-2,5-dien-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;deca-2,5-dien-1-ol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with deca-2,5-dien-1-ol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where acetic acid and deca-2,5-dien-1-ol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;deca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in deca-2,5-dien-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in deca-2,5-dien-1-ol can be reduced to form saturated alcohols.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Deca-2,5-dien-1-al (aldehyde) or deca-2,5-dienoic acid (carboxylic acid).
Reduction: Decanol (saturated alcohol).
Substitution: Various esters or acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;deca-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;deca-2,5-dien-1-ol involves its interaction with various molecular targets. The ester bond can undergo hydrolysis to release acetic acid and deca-2,5-dien-1-ol, which can then participate in different biochemical pathways. The double bonds in deca-2,5-dien-1-ol make it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Deca-2,5-dien-1-ol: An unsaturated alcohol with applications in organic synthesis and fragrance production.
Ethanol: A simple alcohol used as a solvent and in alcoholic beverages.
Uniqueness
Acetic acid;deca-2,5-dien-1-ol is unique due to its combination of an ester bond and unsaturated alcohol, providing a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical reactions makes it valuable in both research and industrial settings.
Propiedades
Número CAS |
111731-21-6 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;deca-2,5-dien-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h5-6,8-9,11H,2-4,7,10H2,1H3;1H3,(H,3,4) |
Clave InChI |
RJPHAQGFPPNKMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC=CCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


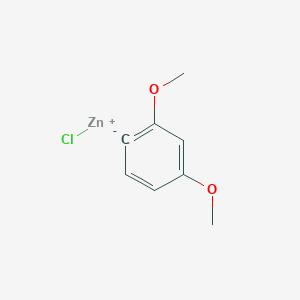
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
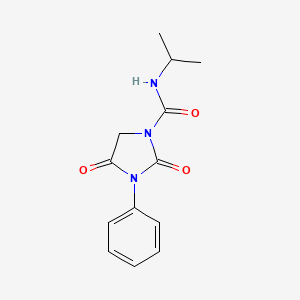
![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)
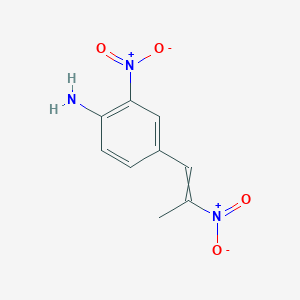
![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
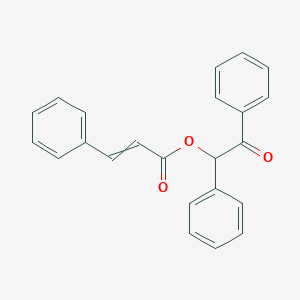
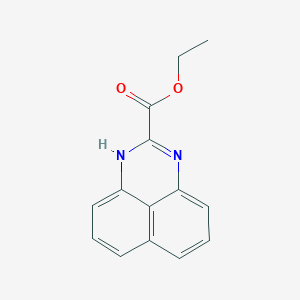
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
